molecular formula C4H4N2O2S B13867308 5-Methyl-2-nitrothiazole

5-Methyl-2-nitrothiazole

Cat. No.: B13867308
M. Wt: 144.15 g/mol
InChI Key: KUIGCCZKNBBDFO-UHFFFAOYSA-N
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Description

5-Methyl-2-nitrothiazole is a heterocyclic compound that features a thiazole ring with a nitro group at the second position and a methyl group at the fifth position. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-nitrothiazole typically involves the nitration of 5-methylthiazole. One common method is the reaction of 5-methylthiazole with a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the second position of the thiazole ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced nitrating agents and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-nitrothiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

5-Methyl-2-nitrothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-nitrothiazole involves the interaction of its nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antiparasitic effects. The compound may target specific enzymes or pathways within microbial cells, disrupting their normal function .

Comparison with Similar Compounds

    5-Nitrothiazole: Lacks the methyl group at the fifth position.

    2-Methyl-5-nitrothiazole: Similar structure but with different substitution patterns.

    5-Nitroimidazole: Contains an imidazole ring instead of a thiazole ring.

Uniqueness: 5-Methyl-2-nitrothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H4N2O2S

Molecular Weight

144.15 g/mol

IUPAC Name

5-methyl-2-nitro-1,3-thiazole

InChI

InChI=1S/C4H4N2O2S/c1-3-2-5-4(9-3)6(7)8/h2H,1H3

InChI Key

KUIGCCZKNBBDFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)[N+](=O)[O-]

Origin of Product

United States

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